Pyrazine, 2-methoxy-6-(2-methylpropyl)-
Description
Pyrazine, 2-methoxy-6-(2-methylpropyl)- (IUPAC name), also referred to as 2-methoxy-6-isopropylpyrazine or 2-methoxy-6-(propan-2-yl)pyrazine , is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a methoxy group at position 2 and a 2-methylpropyl (isobutyl) group at position 4. This compound is structurally related to methoxypyrazines, a class of volatile organic compounds (VOCs) known for their role in flavor and aroma profiles in plants, wines, and microbial systems.
Properties
IUPAC Name |
2-methoxy-6-(2-methylpropyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)4-8-5-10-6-9(11-8)12-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCCBDKCWSQJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=CC(=N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8071013 | |
| Record name | Pyrazine, 2-methoxy-6-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68039-33-8 | |
| Record name | 2-Methoxy-6-(2-methylpropyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-methoxy-6-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy-6-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-methoxy-6-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-(2-methylpropyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazine, 2-methoxy-6-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the condensation of methylglyoxal with ethylenediamine, followed by catalytic dehydrogenation . Another method includes the preparation from the corresponding carboxylic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-methoxy-6-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize pyrazine derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols.
Scientific Research Applications
Chemistry
In chemistry, Pyrazine, 2-methoxy-6-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine
Pyrazine derivatives have shown potential in biological and medicinal applications. They exhibit antibacterial, antifungal, and anticancer activities. For instance, certain pyrazine compounds have been tested against microorganisms like Staphylococcus aureus and Bacillus subtilis .
Industry
In the industrial sector, pyrazines are used as flavor additives due to their distinct aroma. They are commonly found in food products such as coffee, cocoa, and roasted nuts .
Mechanism of Action
The mechanism of action of Pyrazine, 2-methoxy-6-(2-methylpropyl)- involves its interaction with specific molecular targets. Pyrazines can influence various biological pathways, including those related to microbial growth and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific pyrazine derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Differences
The biological and physicochemical properties of pyrazines are highly dependent on substituent type, position, and branching. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Selected Pyrazines
Key Observations:
Substituent Position :
- Methoxy groups at position 2 (e.g., IBMP) enhance aroma potency in wines, whereas methoxy groups at position 6 (target compound) are linked to storage stability in pepper fruit .
- In ant pheromones (e.g., 2,3-dimethyl-5-(2-methylpropyl)pyrazine), alkyl substituents at position 5 are critical for bioactivity .
Branching Effects :
- The 2-methylpropyl group (isobutyl) in the target compound contributes to stability, while linear alkyl chains (e.g., 3-methylbutyl in IBMP) may increase volatility .
Biological Activity :
Stability and Volatility
- Storage Stability : The target compound retains higher concentrations during pepper storage compared to 2-methoxy-3-(1-methylpropyl)pyrazine, likely due to steric hindrance from the branched 2-methylpropyl group .
- Volatility in Wine : IBMP (2-methoxy-3-(2-methylpropyl)pyrazine) is detectable at ultra-trace levels (ng/L) due to its low odor threshold, whereas the 6-substituted analogue may exhibit reduced volatility .
Analytical Challenges
- Detection : Advanced methods like GC×GC-TOFMS and isotope dilution are required for accurate quantification of methoxypyrazines in complex matrices (e.g., wine) .
- Spectral Overlap : Similar mass spectra among pyrazine derivatives (e.g., 2-ethyl-5-methylpyrazine vs. 2-ethyl-6-methylpyrazine) complicate identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
